N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine
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Overview
Description
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are often associated with alkylating agents used in chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor under controlled conditions.
Attachment to the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the quinoline structure: The final step involves the formation of the quinoline ring, which is achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with stringent control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts makes it particularly effective in targeting rapidly dividing cancer cells .
Properties
CAS No. |
91919-60-7 |
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Molecular Formula |
C20H19Cl3N4 |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C20H19Cl3N4/c21-8-11-27(12-9-22)17-4-1-15(2-5-17)14-25-26-19-7-10-24-20-13-16(23)3-6-18(19)20/h1-7,10,13-14H,8-9,11-12H2,(H,24,26) |
InChI Key |
FOMASLNRGGCNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N(CCCl)CCCl |
Origin of Product |
United States |
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